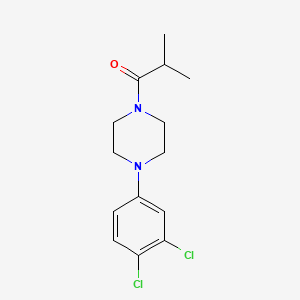![molecular formula C20H25NO3S B4749773 (2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone](/img/structure/B4749773.png)
(2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone
Overview
Description
(2,4-dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methanone, also known as methylenedioxythiophenyl piperidine (MDTP), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. MDTP is a member of the phenylpiperidine class of compounds and is structurally similar to the opioid analgesic fentanyl. However, MDTP does not exhibit opioid activity and has a unique mechanism of action that makes it a promising candidate for further study.
Mechanism of Action
MDTP's mechanism of action is not fully understood, but it is thought to involve the inhibition of DAT activity through binding to the transporter protein. This results in an increase in dopamine levels in the brain, which may contribute to the compound's therapeutic effects. MDTP does not appear to have significant activity at other neurotransmitter transporters, such as the serotonin or norepinephrine transporters.
Biochemical and Physiological Effects
MDTP has been shown to have several biochemical and physiological effects in animal studies. In addition to its inhibition of DAT activity, MDTP has been shown to increase locomotor activity and induce hyperthermia in rodents. These effects are thought to be related to the compound's ability to increase dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
MDTP's unique mechanism of action and potential therapeutic applications make it an attractive compound for scientific research. However, the complex synthesis process and limited availability of the compound make it difficult to study in large quantities. Additionally, the compound's effects on dopamine levels in the brain may have potential risks and side effects that need to be carefully evaluated.
Future Directions
There are several potential future directions for research on MDTP. One area of interest is the compound's potential as a treatment for psychiatric disorders such as ADHD and substance abuse. Additional studies are needed to evaluate the safety and efficacy of MDTP in these conditions. Another area of research could focus on the development of new synthetic methods for producing MDTP in larger quantities, which would facilitate further study of the compound's properties and potential therapeutic applications. Finally, additional studies are needed to evaluate the long-term effects of MDTP on dopamine levels in the brain and to assess the potential risks and side effects associated with its use.
Scientific Research Applications
MDTP has been the subject of several scientific studies due to its potential therapeutic effects. One area of research has focused on the compound's ability to modulate the activity of the dopamine transporter (DAT), which is a key target for the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse. MDTP has been shown to inhibit DAT activity in vitro and in vivo, suggesting that it may have therapeutic potential for these conditions.
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-14-6-8-17(25-14)13-21-10-4-5-15(12-21)20(22)18-9-7-16(23-2)11-19(18)24-3/h6-9,11,15H,4-5,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGKYNZVRUJZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCC(C2)C(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl){1-[(5-methyl-2-thienyl)methyl]piperidin-3-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4749694.png)
![1-[(5-methyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4749699.png)
![2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4749707.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4749714.png)
![2-phenyl-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4749718.png)

![1-[(2,5-dimethylphenoxy)acetyl]-1H-pyrazole](/img/structure/B4749730.png)
![2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B4749737.png)

![N-cyclopentyl-3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4749757.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4749763.png)
![6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4749774.png)
![(4-chlorobenzylidene)[5-chloro-2-(trifluoromethyl)phenyl]amine](/img/structure/B4749777.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4749788.png)